Cas no 18123-82-5 (2-((4-Fluorophenoxy)methyl)oxirante)

2-((4-Fluorophenoxy)methyl)oxirane is a fluorinated epoxy compound characterized by the presence of a reactive oxirane (epoxide) ring and a 4-fluorophenoxy moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the development of fluorinated polymers, resins, or pharmaceutical precursors. The electron-withdrawing fluorine substituent enhances the stability and selectivity of the epoxide ring in nucleophilic ring-opening reactions. Its well-defined molecular architecture allows for precise functionalization in specialty chemical applications. The compound is typically handled under controlled conditions due to the reactivity of the epoxide group. Suitable for research and industrial use, it offers a balance of stability and reactivity for advanced synthetic workflows.
2-((4-Fluorophenoxy)methyl)oxirante structure
18123-82-5 structure
Product Name:2-((4-Fluorophenoxy)methyl)oxirante
CAS No:18123-82-5
MF:C9H9FO2
MW:168.164966344833
MDL:MFCD00098471
CID:230078
PubChem ID:2724792
Update Time:2025-10-28

2-((4-Fluorophenoxy)methyl)oxirante Chemical and Physical Properties

Names and Identifiers

    • [(4-Fluorophenoxy)methyl]oxirane
    • 2-(4-FLUORO-PHENOXYMETHYL)-OXIRANE
    • 2-[(4-FLUOROPHENOXY)METHYL]OXIRANE
    • Oxirane,2-[(4-fluorophenoxy)methyl]-
    • (+/-)-2,3-epoxy-1-(4-fluorophenoxy)propane
    • 1-(4-fluorophenoxy)-2,3-epoxypropane
    • 1,2-epoxy-3-(4-fluorophenoxy)propane
    • 1,2-epoxy-3-(p-fluorophenoxy)-propane
    • 2-((4-Fluorophenoxy)methyl)oxirane
    • 4-Fluorophenyl glycidyl ether
    • Oxirane,2-[(4-fluorophenoxy)methyl]
    • CS-0005447
    • MFCD00098471
    • EN300-22416
    • SCHEMBL1959536
    • (4-Fluorophenoxy)Methyloxirane
    • Z147642752
    • OXIRANE, 2-[(4-FLUOROPHENOXY)METHYL]-
    • AKOS001176756
    • A812598
    • CGWDABYOHPEOAD-UHFFFAOYSA-N
    • p-fluorphenyl glycidyl ether
    • 18123-82-5
    • J-500937
    • (2R)-2-[(4-fluorophenoxy)methyl]-oxirane
    • 2-[(4-fluoranylphenoxy)methyl]oxirane
    • AB03367
    • AS-9125
    • AKOS016051268
    • A801011
    • FT-0610818
    • Oxirane, ((4-fluorophenoxy)methyl)-
    • 2-((4-Fluorophenoxy)methyl)oxirante
    • MDL: MFCD00098471
    • Inchi: 1S/C9H9FO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
    • InChI Key: CGWDABYOHPEOAD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCC1CO1

Computed Properties

  • Exact Mass: 168.05900
  • Monoisotopic Mass: 168.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.7
  • Topological Polar Surface Area: 21.8Ų

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 19.5 °C
  • Boiling Point: 79 °C (0.7501 mmHg)
  • Flash Point: 116 °C
  • Refractive Index: 1.506-1.509
  • PSA: 21.76000
  • LogP: 1.60330
  • Solubility: Not available

2-((4-Fluorophenoxy)methyl)oxirante Security Information

  • Hazard Category Code: 22
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22

2-((4-Fluorophenoxy)methyl)oxirante Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-((4-Fluorophenoxy)methyl)oxirante Pricemore >>

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abcr
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2-[(4-Fluorophenoxy)methyl]oxirane, 95%; .
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€74.60 2023-07-20

2-((4-Fluorophenoxy)methyl)oxirante Production Method

2-((4-Fluorophenoxy)methyl)oxirante Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:18123-82-5)2-((4-Fluorophenoxy)methyl)oxirante
Order Number:A946409
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:54
Price ($):199.0
Email:sales@amadischem.com

Additional information on 2-((4-Fluorophenoxy)methyl)oxirante

Professional Introduction to Compound with CAS No. 18123-82-5 and Product Name: 2-((4-Fluorophenoxy)methyl)oxirane

The compound with the CAS number 18123-82-5 and the product name 2-((4-Fluorophenoxy)methyl)oxirane represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a fluorophenyl moiety and an epoxide functional group makes this molecule a versatile intermediate in synthesizing bioactive compounds.

Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing the pharmacological properties of drug candidates. The 4-fluorophenoxy group in 2-((4-Fluorophenoxy)methyl)oxirane contributes to improved metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. The epoxide ring, on the other hand, serves as a reactive site for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.

In the realm of medicinal chemistry, 2-((4-Fluorophenoxy)methyl)oxirane has been explored as a precursor for developing novel therapeutic agents. Its structural framework is conducive to modifications that can target specific biological pathways, making it a valuable scaffold for drug discovery. For instance, researchers have utilized this compound to synthesize derivatives with potential applications in anti-inflammatory, anticancer, and antimicrobial therapies. The ability to introduce diverse substituents at the methyl and fluorophenyl positions allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of 2-((4-Fluorophenoxy)methyl)oxirane is its role in developing small-molecule inhibitors. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of stable products with altered electronic and steric properties. This reactivity has been leveraged to create inhibitors that target enzymes involved in critical disease pathways. For example, derivatives of this compound have shown promise in inhibiting kinases and proteases that are aberrantly expressed in cancer cells.

The synthesis of 2-((4-Fluorophenoxy)methyl)oxirane involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed epoxidation, have been employed to achieve high yields and purity. These techniques not only facilitate the production of the compound but also provide insights into optimizing synthetic routes for large-scale manufacturing.

From a computational chemistry perspective, 2-((4-Fluorophenoxy)methyl)oxirane has been subjected to extensive molecular modeling studies. These studies aim to elucidate its interactions with biological targets at the atomic level. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers have gained valuable insights into how this compound binds to enzymes and receptors. This information is crucial for designing drugs with enhanced efficacy and reduced side effects.

The pharmaceutical industry has taken note of the potential of 2-((4-Fluorophenoxy)methyl)oxirane as a building block for novel therapeutics. Several companies are currently exploring its applications in preclinical studies aimed at identifying lead compounds for various therapeutic indications. The compound's unique structural features make it an attractive candidate for further development into clinical candidates with improved pharmacological profiles.

In conclusion, 2-((4-Fluorophenoxy)methyl)oxirane represents a significant contribution to the field of chemical biology and drug discovery. Its structural versatility, reactivity, and potential applications in medicinal chemistry underscore its importance as a research tool and a precursor for developing novel therapeutic agents. As research continues to uncover new ways to harness its potential, this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:18123-82-5)2-((4-Fluorophenoxy)methyl)oxirante
A946409
Purity:99%
Quantity:10g
Price ($):199.0
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